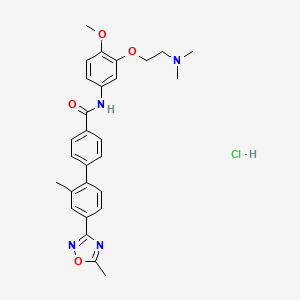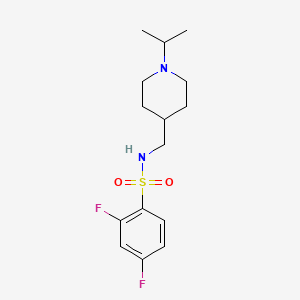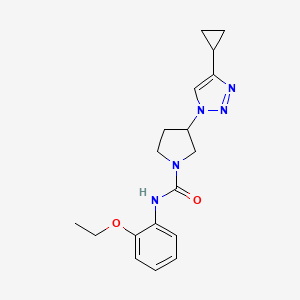![molecular formula C8H16ClNO B2782533 diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride CAS No. 205639-89-0](/img/structure/B2782533.png)
diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride, also known as WIN 35428, is a chemical compound that belongs to the class of phenyltropanes. It is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research.2.1]hept-2-yl)-methanol hydrochloride.
作用機序
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride acts as a potent and selective dopamine reuptake inhibitor. It binds to the dopamine transporter and prevents the reuptake of dopamine into presynaptic neurons. This leads to an increase in dopamine levels in the synaptic cleft, which can result in increased dopamine signaling and altered behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are primarily related to its effects on the dopamine system. It has been shown to increase dopamine release in the nucleus accumbens, a brain region involved in reward and motivation. It has also been shown to increase locomotor activity and induce stereotypic behaviors in animals.
実験室実験の利点と制限
The advantages of using Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride in lab experiments include its potency and selectivity as a dopamine reuptake inhibitor. It has also been shown to have a relatively long half-life, which allows for longer experiments. However, one limitation is that it can induce stereotypic behaviors in animals, which may confound behavioral experiments.
将来の方向性
There are several future directions for research on Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride. One area of research is to investigate its effects on other neurotransmitter systems, such as serotonin and norepinephrine. Another area of research is to study its effects on different brain regions and how it may modulate neural circuits involved in behavior. Additionally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of this compound to better understand its effects and potential therapeutic applications.
Conclusion:
In conclusion, this compound is a potent and selective dopamine reuptake inhibitor that has been widely used in scientific research. It has been used to study the role of dopamine in various physiological processes, including reward, motivation, and addiction. Its effects on the dopamine system have been well-characterized, but there is still much to learn about its effects on other neurotransmitter systems and brain regions. Overall, this compound is an important tool for studying the neurobiology of behavior and addiction.
合成法
The synthesis of Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride is a complex process that involves multiple steps. It starts with the synthesis of 3-tropinone, which is then converted to 3-phenyltropane-2-carboxylic acid. The final step involves the reduction of the carboxylic acid to the corresponding alcohol using sodium borohydride. The resulting product is then purified and converted to the hydrochloride salt.
科学的研究の応用
Diendo-(3-Amino-bicyclo[2.2.1]hept-2-yl)-methanol hydrochloride has been widely used in scientific research as a tool to study the dopamine system. It has been used to investigate the role of dopamine in various physiological processes, including reward, motivation, and addiction. It has also been used to study the effects of dopamine reuptake inhibitors on behavior and neurotransmitter release.
特性
IUPAC Name |
[(1S,2S,3R,4R)-3-amino-2-bicyclo[2.2.1]heptanyl]methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-8-6-2-1-5(3-6)7(8)4-10;/h5-8,10H,1-4,9H2;1H/t5-,6+,7-,8+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBSSFLCCAAVUFA-PXXJPSRFSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2C[C@H]1[C@@H]([C@@H]2N)CO.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[4-(4-pentylcyclohexyl)phenyl]benzamide](/img/structure/B2782451.png)

![N-(Furan-2-ylmethyl)-N'-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]oxamide](/img/structure/B2782457.png)
![4-Methoxy-1,8,8-trimethylbicyclo[3.2.1]oct-3-EN-2-one](/img/structure/B2782458.png)
![N-[2-[(4-Tert-butylpyridin-3-yl)methylamino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2782460.png)

![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-ethyl-N-phenylacetamide](/img/structure/B2782463.png)
![2-[1-(Oxane-2-carbonyl)piperidin-4-yl]-6-phenylpyridazin-3-one](/img/structure/B2782465.png)
![N-(3,5-dimethoxyphenyl)-2-((2-isobutyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)propanamide](/img/structure/B2782466.png)

![Methyl (4aR,7aR)-6-benzyl-2,3,4,4a,5,7-hexahydropyrano[2,3-c]pyrrole-7a-carboxylate](/img/structure/B2782469.png)


![N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2782473.png)